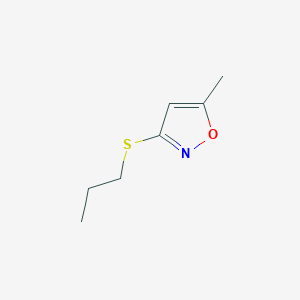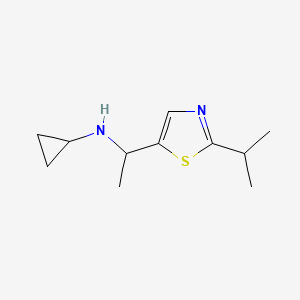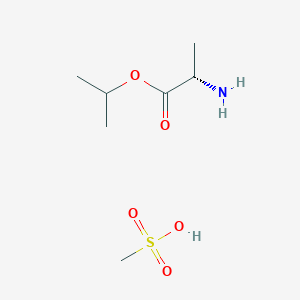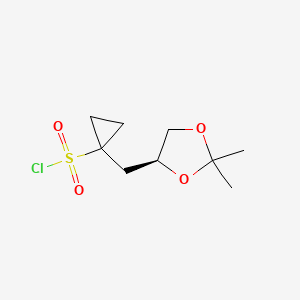
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of aminomethyl-aniline with an Fmoc group. One common method includes reacting aminomethyl-aniline with Fmoc chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of 4-Fmoc-aminomethyl-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often recrystallized from ethanol to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can react with the aminomethyl group once the Fmoc group is removed.
Major Products: The primary product of Fmoc removal is aminomethyl-aniline, which can further react to form various derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Fmoc-aminomethyl-aniline hydrochloride is extensively used in scientific research, particularly in:
Biology: The compound is used in the preparation of peptide-based probes and drugs.
Medicine: It is involved in the synthesis of peptide therapeutics and diagnostic agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 4-Fmoc-aminomethyl-aniline hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amine . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Fmoc-protected Amino Acids: These compounds also use the Fmoc group for protecting amines during synthesis.
Boc-protected Amino Acids: These use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness: 4-Fmoc-aminomethyl-aniline hydrochloride is unique due to its specific structure, which allows for the protection of aminomethyl-aniline. The Fmoc group provides stability under a wide range of conditions and can be removed selectively, making it highly valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C22H21ClN2O2 |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-14-24-16-11-9-15(10-12-16)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChI-Schlüssel |
STSDFKBAYVOVDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)NCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


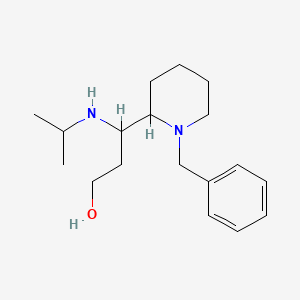
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
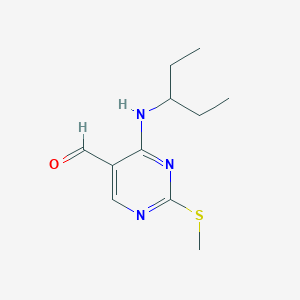
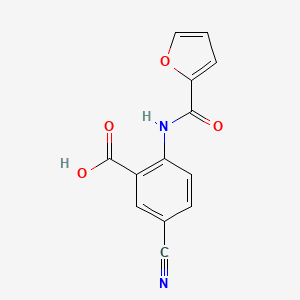
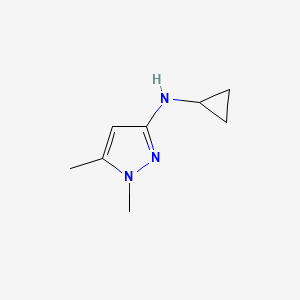
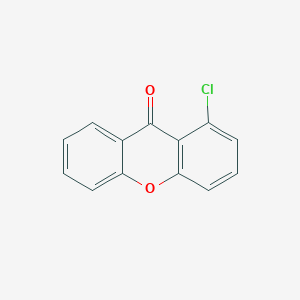
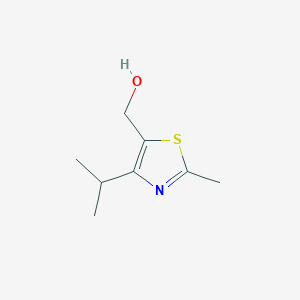
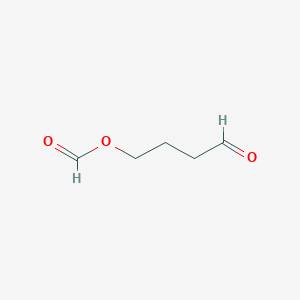
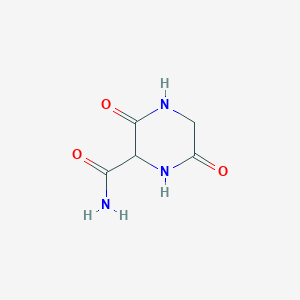
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
